Mass Spectrometry Quantification: DSG-d4 vs. DSG-d0
The primary differentiation of DSG-d4 is its use as a 'heavy' isotopic standard for the 'light' non-deuterated analog, DSG-d0. This enables accurate MS1-based relative quantification of crosslinked peptides. The heavy and light forms are used in a 1:1 ratio, and the resulting crosslinked peptide pairs are identified by a distinct 4-Dalton mass difference [1]. This differential labeling allows for direct quantitative comparison of protein interaction changes across different biological conditions (e.g., treatment vs. control) [2].
| Evidence Dimension | Mass Difference (MS1 Quantification) |
|---|---|
| Target Compound Data | +4.0245 Da (nominal +4 Da) relative to DSG-d0 |
| Comparator Or Baseline | DSG-d0: 0 Da mass difference |
| Quantified Difference | +4 Da |
| Conditions | Mass spectrometry analysis of crosslinked peptide pairs. |
Why This Matters
This quantifiable mass shift is the mechanistic basis for precise MS1-based quantification, a capability absent in non-deuterated alternatives, directly impacting data quality in comparative proteomics.
- [1] ProteoChem. (n.d.). Deuterated Crosslinkers Product Overview. Retrieved April 22, 2026. View Source
- [2] Chavez, J. D., Keller, A., Zhou, B., Tian, R., & Bruce, J. E. (2020). Isobaric Quantitative Protein Interaction Reporter Technology for Comparative Interactome Studies. Analytical Chemistry, 92(20), 14094–14102. View Source
